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Compound of Interest

Compound Name: Indole-7-carboxylic acid

Cat. No.: B159182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Indole-7-carboxylic acid has emerged as a crucial building block in the synthesis of complex

organic molecules, particularly in the realm of medicinal chemistry. Its unique structural motif,

featuring a reactive carboxylic acid handle on the electron-rich indole core, provides a versatile

platform for a wide array of chemical transformations. This technical guide explores the core

reactivity and synthetic applications of indole-7-carboxylic acid, offering a comprehensive

overview of its utility in the development of novel therapeutics and other functional molecules.

Physicochemical Properties and Reactivity
Indole-7-carboxylic acid is a white to off-white crystalline solid with the molecular formula

C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1] The presence of both a carboxylic acid

group and an N-H group on the indole ring allows for a diverse range of functionalization

strategies.

Table 1: Physicochemical Properties of Indole-7-Carboxylic Acid
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Property Value Reference

Molecular Formula C₉H₇NO₂ [1]

Molecular Weight 161.16 g/mol [1]

CAS Number 1670-83-3 [1]

Appearance
White to off-white crystalline

solid

Melting Point 210-213 °C

The reactivity of indole-7-carboxylic acid is characterized by the interplay between the indole

nucleus and the carboxylic acid functionality. The indole N-H is weakly acidic and can be

deprotonated with a suitable base to facilitate N-alkylation or N-arylation. The carboxylic acid

group can readily undergo esterification, amidation, and other standard transformations. The

indole ring itself is susceptible to electrophilic substitution, although the position of substitution

can be influenced by the directing effect of the C7-carboxylic acid group. Furthermore, the

benzene portion of the indole ring can be functionalized through modern cross-coupling

methodologies.

Key Synthetic Transformations
Indole-7-carboxylic acid serves as a versatile precursor for a variety of synthetic

transformations, enabling the construction of diverse molecular architectures.

Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety is a prime site for derivatization, allowing for the introduction of a

wide range of functional groups.

Esterification of indole-7-carboxylic acid is a fundamental transformation, often employed to

protect the carboxylic acid or to modulate the pharmacokinetic properties of a target molecule.

The Fischer-Speier esterification is a common method used for this purpose.

Experimental Protocol: Fischer-Speier Esterification of Indole-7-Carboxylic Acid
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Reactants: To a solution of 1H-indole-7-carboxylic acid (1.0 eq) in methanol, slowly add a

catalytic amount of concentrated sulfuric acid (0.1 eq) at 0 °C.[1]

Reaction Conditions: The reaction mixture is then heated to reflux for 20 hours.[1]

Work-up and Purification: After completion, the methanol is evaporated under reduced

pressure. The residue is dissolved in ethyl acetate, and the organic phase is washed with a

saturated sodium carbonate solution and brine. The organic layer is dried and concentrated

to yield methyl 1H-indole-7-carboxylate.[1]

Table 2: Representative Esterification of Indole-7-Carboxylic Acid

Alcohol Catalyst
Reaction
Conditions

Yield Reference

Methanol H₂SO₄ Reflux, 20 h Not specified [1]

Amide bond formation is a critical reaction in drug discovery, and indole-7-carboxylic acid can

be readily coupled with a variety of amines using standard coupling reagents.

Experimental Protocol: Amide Coupling of Indole-7-Carboxylic Acid with Benzylamine

Activation: To a solution of 1H-indole-7-carboxylic acid (1.0 eq) in a suitable solvent such

as DMF, add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (3.0 eq). Stir

the mixture at room temperature for 10 minutes.

Amine Addition: Add benzylamine (1.1 eq) to the activated carboxylic acid solution.

Reaction Conditions: Stir the reaction mixture at room temperature until the starting material

is consumed, as monitored by TLC.

Work-up and Purification: The reaction mixture is then poured into water and extracted with

an organic solvent like ethyl acetate. The combined organic layers are washed with water

and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude

product can be purified by column chromatography to afford N-benzyl-1H-indole-7-

carboxamide.
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Table 3: Representative Amide Coupling of Indole-7-Carboxylic Acid

Amine
Coupling
Reagent

Base Solvent Yield

Benzylamine HATU DIPEA DMF High

4-

(aminomethyl)ph

enyl)methanesulf

onamide

Not specified Not specified Not specified 56%[2]

N-Functionalization of the Indole Ring
The nitrogen atom of the indole ring offers another site for modification, which can significantly

impact the biological activity of the resulting molecule.

N-alkylation is a common strategy to introduce alkyl groups onto the indole nitrogen. This is

typically achieved by deprotonating the N-H with a base, followed by reaction with an alkyl

halide.

Experimental Protocol: N-Alkylation of Indole-7-Carboxylic Acid with Methyl Iodide

Deprotonation: To a solution of indole-7-carboxylic acid (1.0 eq) in a dry, aprotic solvent

such as DMF, add a strong base like sodium hydride (1.1 eq) at 0 °C under an inert

atmosphere.

Alkylation: After stirring for a short period, add methyl iodide (1.2 eq) dropwise.

Reaction Conditions: Allow the reaction to warm to room temperature and stir until

completion.

Work-up and Purification: The reaction is quenched with water, and the product is extracted

with an organic solvent. The organic layer is washed, dried, and concentrated. The crude

product can be purified by chromatography or recrystallization to yield 1-methyl-1H-indole-7-
carboxylic acid.

Table 4: Representative N-Alkylation of Indole-7-Carboxylic Acid
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Alkyl Halide Base Solvent Yield

Methyl Iodide NaH DMF Good to high

Benzyl Bromide K₂CO₃ Acetonitrile Not specified

C-C Bond Formation on the Indole Core
Modern cross-coupling reactions have enabled the direct functionalization of the indole core,

providing access to a wide range of substituted derivatives. While reactions at the C2 and C3

positions are more common, methods for functionalizing the benzene ring have also been

developed.

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between a

halide and an organoboron species. For indole-7-carboxylic acid, this typically involves prior

halogenation of the indole ring. For instance, 7-bromoindole derivatives can be coupled with

various aryl or heteroaryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Bromoindole Derivative

Reactants: To a reaction vessel under an inert atmosphere, add the 7-bromoindole derivative

(1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5

mol%), and a base like potassium carbonate (2.0-3.0 eq).[3]

Solvent: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water.[3]

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80-

120 °C and monitor the progress by TLC or LC-MS.[3]

Work-up and Purification: After cooling, the mixture is diluted with an organic solvent and

washed with water and brine. The organic layer is dried, concentrated, and the product is

purified by column chromatography.[3]

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal

alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. Similar to the

Suzuki coupling, this reaction on the indole-7-carboxylic acid scaffold would typically require

a pre-installed halide at the desired position.
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Experimental Protocol: Sonogashira Coupling of a 7-Iodoindole Derivative

Reactants: In a reaction flask under an inert atmosphere, combine the 7-iodoindole

derivative (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂),

a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine.

Solvent: Use a suitable degassed solvent like THF or DMF.

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle

heating until the starting materials are consumed.

Work-up and Purification: The reaction mixture is filtered to remove the catalyst, and the

filtrate is concentrated. The residue is then taken up in an organic solvent and washed to

remove the amine salt. The product is purified by chromatography.

Application in the Synthesis of Biologically Active
Molecules
Indole-7-carboxylic acid and its derivatives are valuable precursors for the synthesis of a

variety of biologically active compounds, including clinical drug candidates.

RIPK1 Inhibitors for Inflammatory Diseases
Receptor-Interacting Protein Kinase 1 (RIPK1) has been identified as a key mediator of

inflammation and cell death, making it an attractive therapeutic target for a range of

inflammatory diseases. Small molecule inhibitors of RIPK1 have shown promise in preclinical

and clinical studies. One such inhibitor, GSK2982772, is a first-in-class, selective RIPK1 kinase

inhibitor that has been evaluated in clinical trials for psoriasis, rheumatoid arthritis, and

ulcerative colitis.[4][5] The core structure of many RIPK1 inhibitors features a substituted indole

or a related heterocyclic scaffold, highlighting the importance of indole building blocks in this

area of drug discovery. While the direct synthesis of GSK2982772 from indole-7-carboxylic
acid is not explicitly detailed in the available literature, the general synthetic strategies for

related complex heterocyclic systems often rely on functionalized indole precursors.

RIPK1 Signaling Pathway and Inhibition
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RIPK1 plays a crucial role in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α

binding to its receptor (TNFR1), a signaling complex is formed that can lead to either cell

survival and inflammation via NF-κB activation or to programmed cell death through apoptosis

or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis, a form

of programmed necrosis that is highly inflammatory.
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Caption: RIPK1 signaling pathway and the inhibitory action of GSK2982772.
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Workflow for the Synthesis of a Hypothetical RIPK1 Inhibitor Core

The following workflow illustrates a general strategy for constructing a complex heterocyclic

system that could serve as a core for a RIPK1 inhibitor, starting from indole-7-carboxylic acid.

Indole-7-carboxylic Acid Esterification Indole-7-carboxylate Ester N-Alkylation N-Alkyl Indole-7-carboxylate Halogenation Halogenated Indole Derivative Cross-Coupling
(e.g., Suzuki) Functionalized Indole Core Hydrolysis Functionalized Indole-7-carboxylic Acid Amide Coupling Complex Heterocyclic Product

(e.g., RIPK1 Inhibitor Core)

Click to download full resolution via product page

Caption: General synthetic workflow for elaborating indole-7-carboxylic acid.

Conclusion
Indole-7-carboxylic acid is a highly valuable and versatile building block in organic synthesis.

Its bifunctional nature allows for a multitude of synthetic manipulations, providing access to a

rich diversity of complex molecular structures. The strategic application of both classical and

modern synthetic methodologies to this scaffold has proven to be a fruitful approach in the

discovery and development of new therapeutic agents. As research into novel chemical entities

continues, the importance of indole-7-carboxylic acid as a key starting material is poised to

grow, further solidifying its role in the advancement of medicinal chemistry and materials

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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